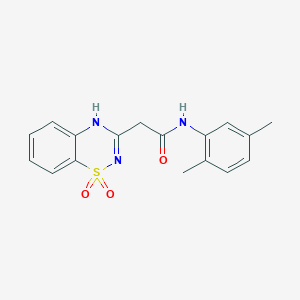

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide

Description

This compound features a benzothiadiazine-dioxide heterocycle linked to an acetamide backbone substituted with a 2,5-dimethylphenyl group.

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-7-8-12(2)14(9-11)19-17(21)10-16-18-13-5-3-4-6-15(13)24(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUSOOYRUZMZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide typically involves the following steps:

Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate sulfonamide and amine precursors under acidic or basic conditions.

Acylation Reaction: The benzothiadiazine core is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or acetamide moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development Potential

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide has garnered interest as a lead compound for drug development. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor function, making it a candidate for developing new therapeutic agents targeting specific diseases.

Case Study: Antimicrobial Activity

Research has indicated that benzothiadiazine derivatives exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The unique dioxido group in this compound may enhance its activity against pathogens, warranting further investigation into its antibacterial and antifungal properties .

Biological Applications

Cellular Studies

The compound's ability to interact with cellular processes makes it valuable in biological research. It can be utilized to study the effects of benzothiadiazine derivatives on cellular signaling pathways and metabolic processes. Understanding these interactions can provide insights into its therapeutic potential and mechanisms of action.

Mechanism of Action

The mechanism of action typically involves binding to specific proteins or enzymes within cells. Investigating these interactions can help elucidate the pathways involved and identify potential side effects or benefits when applied in a therapeutic context .

Agricultural Applications

Pesticidal Properties

Given its chemical structure, this compound may possess pesticidal or herbicidal properties. Research into similar compounds has suggested that benzothiadiazine derivatives can inhibit plant pathogens or pests. This aspect opens avenues for developing new agricultural chemicals that are effective yet environmentally friendly.

Materials Science

Synthesis of Novel Materials

The compound's unique structural features allow for the exploration of its use in materials science. It may serve as a precursor for synthesizing novel materials with specific properties such as conductivity or reactivity. The versatility in chemical reactions (e.g., oxidation and substitution) enhances its applicability in creating advanced materials .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development targeting specific enzymes/receptors | New therapeutic agents with enhanced efficacy |

| Biological Studies | Investigate cellular interactions and mechanisms of action | Insights into therapeutic potential |

| Agriculture | Potential use as a pesticide/herbicide | Environmentally friendly agricultural solutions |

| Materials Science | Synthesis of novel materials | Advanced materials with tailored properties |

Mécanisme D'action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

- Key Differences :

- Replaces the benzothiadiazin-dioxide with a pyrazolo-benzothiazin-dioxo core.

- Substitutes the 2,5-dimethylphenyl group with a 2-fluorobenzyl moiety.

- Implications :

- Pharmacological Data :

N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide

- Key Differences :

- Replaces the benzothiadiazin-dioxide with a sulfonylated piperazinyl group.

- The piperazine ring introduces basicity, which may affect pharmacokinetics (e.g., plasma protein binding) .

- Physicochemical Data :

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

- Key Differences: Simplifies the structure with a diethylamino group instead of a heterocyclic system.

- Implications: The diethylamino group confers basicity, enhancing solubility in acidic environments (e.g., gastric fluid). Lower molecular weight (234.33 g/mol) suggests faster diffusion but shorter half-life .

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

- Key Differences :

- Substitutes benzothiadiazin-dioxide with a thiazole ring and diphenyl groups.

- Implications :

Comparative Analysis Table

Activité Biologique

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. Its unique structural properties have drawn attention for potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazine core , characterized by a dioxido group and a 2,5-dimethylphenyl substituent attached to an acetamide moiety. This specific arrangement may confer distinct biological activities compared to other derivatives in the same class. The molecular formula is with a molecular weight of 343.4 g/mol .

The biological activity of this compound is hypothesized to involve interactions with various biological targets, potentially modulating enzyme activity or receptor function. Studies suggest that it may act as a lead compound for developing drugs targeting specific enzymes or receptors .

Antitumor Activity

Research has indicated that derivatives of benzothiadiazine compounds exhibit significant antitumor properties. For instance:

- In vitro studies have demonstrated that certain benzothiadiazine derivatives can inhibit the proliferation of cancer cells at low micromolar concentrations .

- A study on related compounds showed promising results against breast, colon, lung, and prostate cancer cell lines .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related benzothiadiazine derivatives suggest potential effectiveness against various pathogens. The binding affinity to DNA and subsequent inhibition of DNA-dependent enzymes has been proposed as a mechanism for their antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Synthesis and Production

The synthesis typically involves two key steps:

- Formation of the Benzothiadiazine Core : Achieved through cyclization reactions involving sulfonamide and amine precursors.

- Acylation Reaction : The core is acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base like triethylamine .

Industrial methods focus on optimizing these routes to enhance yield and purity while employing advanced purification techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.